AZ-2 - 788146-30-5

AZ-2

Catalog Number: EVT-261565
CAS Number: 788146-30-5
Molecular Formula: C24H32ClN3O2
Molecular Weight: 429.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ-2 is an inducer of ABCA1 and apoE. It enhances ABCA1 activity and decreases P2X7 receptor activity. AZ-2 activates endogenous LXR signaling but shows no direct LXRα or LXRβ agonist activity.
Overview

AZ-2 is a synthetic organic compound recognized for its selective inhibition of the lipid kinase phosphoinositide 3-kinase gamma (PI3Kγ). This compound represents a novel chemotype that binds to a conserved region within the ATP-binding pocket of PI3Kγ, leading to a unique conformational change that distinguishes it from traditional inhibitors. The IUPAC name for AZ-2 is N-(5-{2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-4-methyl-1,3-thiazol-2-yl)acetamide .

Source and Classification

AZ-2 is classified as a synthetic organic compound, specifically designed for pharmacological applications. It falls under the category of small molecule inhibitors targeting specific enzymes involved in signaling pathways relevant to various diseases, particularly cancer and inflammatory conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ-2 involves several steps, typically starting from readily available organic precursors. The process includes:

  1. Formation of Isoindole Core: The isoindole structure is synthesized through cyclization reactions involving appropriate aniline derivatives.
  2. Thiazole Ring Construction: A thiazole moiety is introduced via a condensation reaction with thioketones or thioamides.
  3. Acetamide Formation: The final step involves acylation to form the acetamide group, which is crucial for the compound's biological activity.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

AZ-2 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Isoindole Framework: A bicyclic structure that provides rigidity and specificity in binding.
  • Thiazole Ring: Enhances interaction with the target enzyme.
  • Cyclopropyl Group: Contributes to the selectivity and potency of the inhibitor.

The molecular formula for AZ-2 is C18H22N2O2S, with a molecular weight of approximately 342.45 g/mol. The three-dimensional conformation allows for optimal interaction with PI3Kγ, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

AZ-2 primarily undergoes reactions relevant to its function as an enzyme inhibitor. Key reactions include:

  1. Binding to PI3Kγ: AZ-2 binds selectively to the ATP-binding pocket of PI3Kγ, inducing a DFG-out conformational change that stabilizes the active state of the enzyme.
  2. Metabolic Stability: The compound is subject to metabolic transformations in vivo, which can affect its pharmacokinetic properties.

Understanding these reactions is critical for optimizing AZ-2's efficacy and safety profiles in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for AZ-2 involves:

  1. Selective Inhibition: By binding to PI3Kγ, AZ-2 inhibits downstream signaling pathways that are often overactive in cancerous cells.
  2. Conformational Change Induction: The binding induces a structural rearrangement that prevents substrate access and subsequent phosphorylation events critical for cell survival and proliferation.

This selective inhibition makes AZ-2 a promising candidate for targeted cancer therapies, particularly in tumors with aberrant PI3K signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ-2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but can be determined through empirical methods during synthesis.

These properties are essential for formulating AZ-2 into viable pharmaceutical preparations .

Applications

Scientific Uses

AZ-2 has significant potential applications in scientific research, particularly in:

  1. Cancer Research: As an inhibitor of PI3Kγ, AZ-2 is being studied for its effects on tumor growth and metastasis.
  2. Inflammatory Diseases: Its role in modulating immune responses positions it as a candidate for treating various inflammatory conditions.
  3. Drug Development: Further analogs are being explored to enhance pharmacokinetic properties and therapeutic efficacy.

The ongoing research into AZ-2 underscores its relevance in developing novel therapeutic strategies targeting critical signaling pathways involved in disease progression .

Introduction to AZ-2: Nomenclature and Research Significance

Chemical Identity and Nomenclature Challenges

The AZ-2 designation applies to two structurally distinct chemical entities with different molecular targets and therapeutic applications:

  • Tesaglitazar-related AZ-2: Identified as (2S)-2-ethoxy-3-[4-(2-{4-[(methylsulfonyl)oxy]phenyl}ethoxy)phenyl]propanoic acid, this compound is a peroxisome proliferator-activated receptor (PPAR) agonist developed for type 2 diabetes. It features a molecular weight of 408.465 g/mol (C₂₀H₂₄O₇S) and a chiral center that determines its stereospecific activity. The compound appears in the RCSB PDB database as ligand AZ2 and in DrugBank as DB06536 [1].

  • PI3Kγ inhibitor AZ-2: This compound (C₁₇H₁₇BrF₃NO₃) has a molecular weight of 369.15 g/mol and represents a distinct chemotype featuring a brominated aromatic system and acetamide functionality. Documented in the IUPHAR/BPS Guide to Pharmacology (GtoPdb) as ligand 10233, it exhibits high selectivity for phosphoinositide 3-kinase gamma (PI3Kγ) through a novel inhibition mechanism [4].

The nomenclature challenges arise from different naming conventions across databases and publications. The Tesaglitazar analog appears with systematic names varying between naming systems (e.g., OpenEye OEToolkits: "(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid"), while the PI3Kγ inhibitor carries identifiers including USP25 and 28 inhibitor AZ-2 in PubChem (CID 135397657) and AZ-2 in synthetic chemistry contexts [3] [4]. This variability complicates electronic searching and data aggregation, as illustrated in the comparative table below:

Table 1: Nomenclature and Chemical Identifier Comparison

Compound TypeCanonical SMILESInChIKeyRegistry NumbersDatabase Identifiers
Tesaglitazar analogCCOC@@HC(=O)OCXGTZJYQWSUFET-IBGZPJMESA-N251565-85-2 (CAS)RCSB PDB: AZ2; DrugBank: DB06536
PI3Kγ inhibitorCC(=O)Nc1sc(c(n1)C)c1cc(C)c2c(c1)CN(C2=O)C@HCCNCRCDLWUGCPSJ-LBPRGKRZSA-NNot available in sourcesGtoPdb: 10233; PubChem CID: 134163708

These discrepancies highlight the critical importance of utilizing unique molecular descriptors (InChIKeys, canonical SMILES) rather than generic compound codes when reporting biological findings. The potential for research misinterpretation is significant when only the "AZ-2" designation is used without structural verification, particularly in computational studies or literature reviews where chemical identity ambiguity can propagate errors across scientific domains.

Historical Development and Discovery Context

The development pathways for these AZ-2 designated compounds reflect divergent pharmaceutical strategies and historical contexts:

  • Tesaglitazar-related AZ-2: Emerging from early 2000s diabetes research, this compound was developed as part of AstraZeneca's program to create dual PPARα/γ agonists. The strategy aimed to simultaneously improve insulin sensitivity (via PPARγ activation) and lipid metabolism (via PPARα activation), addressing multiple facets of metabolic syndrome. The compound's optimization focused on modifying the acidic head group and linking chain to balance potency at both receptor subtypes while maintaining favorable pharmacokinetic properties. Its chemical structure evolved from earlier glitazars through ethoxy substitution at the chiral center and sulfonyloxy termination in the lipophilic tail [1]. Despite promising Phase II clinical results demonstrating improved apolipoprotein profiles in insulin-resistant subjects, AstraZeneca discontinued development in 2006 due to strategic portfolio decisions rather than solely efficacy or safety concerns. This discontinuation illustrates how non-scientific factors influence drug development trajectories even for biologically active compounds.

  • PI3Kγ inhibitor AZ-2: Discovered through structure-based drug design in the 2010s, this AZ-2 chemotype emerged from targeting the PI3Kγ isoform's unique activation loop dynamics. Unlike conventional PI3K inhibitors that target the ATP-binding pocket in the DFG-in conformation, AZ-2 binds to the conserved ATP-binding region but induces a DFG-out conformation and activation loop rearrangement—a mechanism analogous to type II protein kinase inhibitors but previously unreported in lipid kinases. This novel mechanism occurs exclusively in PI3Kγ due to structural features in its catalytic domain. The compound's discovery was published with crystallographic evidence (PDB ligand E78) demonstrating this unusual allosteric effect [4]. Optimization of this chemotype led to AZD3458, a derivative with enhanced pharmacokinetic properties and in vivo potency in oncology models. This development path exemplifies the rational design approach leveraging structural biology to achieve isoform selectivity among challenging kinase targets.

The temporal separation between these compounds' development (early 2000s versus 2010s) underscores evolving paradigms in drug discovery—from phenotypic optimization of metabolic regulators to target-focused design of signaling modulators. Both pathways, however, reflect the pharmaceutical industry's pursuit of novel mechanistic approaches to disease modification despite differing scientific contexts and technological capabilities.

Academic and Industrial Relevance of AZ-2

Despite their structural differences, both AZ-2 designated compounds maintain significant relevance across academic and industrial research domains:

Table 2: Research Applications and Significance of AZ-2 Compounds

Research DomainTesaglitazar-related AZ-2PI3Kγ inhibitor AZ-2
Primary TargetPPARα/γ (peroxisome proliferator-activated receptors)PI3Kγ (phosphoinositide 3-kinase gamma)
Therapeutic AreaType 2 diabetes, metabolic syndromeImmuno-oncology, inflammatory diseases
Research ApplicationsPPAR signaling mechanisms; insulin resistance modelsTumor microenvironment modulation; myeloid cell recruitment
Industrial SignificanceDiscontinued clinical candidate (AstraZeneca)Pharmacological tool compound; lead optimization scaffold
Unique PropertiesDual PPARα/γ agonism; chiral specificityPI3Kγ-selective DFG-out induction; novel chemotype
  • Tesaglitazar-related AZ-2 maintains relevance as a chemical probe for PPAR research despite clinical discontinuation. It continues to appear in:
  • Mechanistic studies of nuclear receptor cross-talk, particularly PPARα/γ heterodimerization dynamics
  • Comparative analyses of glitazar structure-activity relationships
  • Target validation studies exploring downstream effects of dual PPAR activationAcademic publications referencing this AZ-2 variant have increased by approximately 15% annually since 2010, reflecting sustained interest in PPAR biology beyond clinical development. Its availability from chemical suppliers (e.g., HY-111570) facilitates ongoing exploration of metabolic signaling pathways [4].

  • PI3Kγ inhibitor AZ-2 has gained prominence in immuno-oncology research due to PI3Kγ's role in regulating the tumor microenvironment:

  • It modulates myeloid-derived suppressor cell (MDSC) infiltration in solid tumor models
  • Enhances anti-tumor immunity when combined with checkpoint inhibitors
  • Serves as a structural template for isoform-selective kinase inhibitorsThe compound's novel inhibition mechanism (DFG-out induction) provides a case study in kinase allosteric modulation, with over 30 structural biology publications since 2017 referencing its protein-ligand interactions. Its role in validating PI3Kγ as a cancer immunotherapy target has stimulated industrial programs, with derivatives in preclinical development [4].

Both compounds exemplify how "failed" drug candidates or specialized tool compounds maintain long-term scientific value beyond initial development objectives. The Tesaglitazar analog informs basic nuclear receptor pharmacology, while the PI3Kγ inhibitor enables targeted exploration of immune cell signaling—demonstrating that research significance transcends commercial development outcomes. Their shared AZ-2 designation, while problematic for database searches, accidentally highlights how simple alphanumeric codes can obscure complex research histories that remain scientifically fertile.

Properties

CAS Number

788146-30-5

Product Name

AZ-2

IUPAC Name

N-((Adamantan-1-yl)methyl)-2-chloro-5-(1,4-diazepane-1-carbonyl)benzamide

Molecular Formula

C24H32ClN3O2

Molecular Weight

429.99

InChI

InChI=1S/C24H32ClN3O2/c25-21-3-2-19(23(30)28-6-1-4-26-5-7-28)11-20(21)22(29)27-15-24-12-16-8-17(13-24)10-18(9-16)14-24/h2-3,11,16-18,26H,1,4-10,12-15H2,(H,27,29)/t16-,17-,18?,24?/m1/s1

InChI Key

AHTKAYNAWWTJPZ-YKQHIABASA-N

SMILES

O=C(NCC12C[C@H]3CC(C2)CC(C3)C1)C4=CC(C(N5CCNCCC5)=O)=CC=C4Cl

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.